molecular formula C11H11ClN2OS B3080179 {1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol CAS No. 1082388-01-9

{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol

Cat. No. B3080179
CAS RN: 1082388-01-9
M. Wt: 254.74 g/mol
InChI Key: CDPGTHVDXWGLAV-UHFFFAOYSA-N
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Description

This compound is a precursor to Ketamine, a medication primarily used for anesthesia . It has been found in most (nine out of ten) ketamine samples analyzed since March 2019 .


Synthesis Analysis

A new and efficient protocol has been developed for the synthesis of ketamine, which could potentially be applied to this compound. The synthesis of ketamine was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .


Chemical Reactions Analysis

The compound has been notably present in black market ketamine, but should not be present in commercial, pharmaceutical ketamine inside the United States or Europe .

Scientific Research Applications

Organic Synthesis and Functionalization

Research has demonstrated the utility of related imidazole derivatives in organic synthesis, where nucleophilic substitution reactions are employed to create various functionalized compounds. For example, Egorov et al. (2019) detailed the synthesis of differently functionalized cyclopentenediones using nucleophilic reactions involving imidazole, highlighting the chemical versatility of imidazole derivatives in creating complex organic molecules (Egorov, Khasanova, Gimalova, & Miftakhov, 2019). This research underlines the potential of "{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" in synthetic chemistry for developing new chemical entities with diverse applications.

Molecular Docking and Drug Design

Compounds structurally similar to "{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" have been explored for their potential in drug design through molecular docking studies. Katariya, Vennapu, & Shah (2021) synthesized novel oxazole and pyrazoline derivatives, incorporating imidazole units, and evaluated their anticancer and antimicrobial activities. These compounds showed promising results, suggesting the potential of imidazole derivatives in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Crystal Structure Analysis

The crystal structure of imidazole derivatives provides insights into their potential interactions in biological systems and material science applications. Balewski, Sa̧czewski, & Gdaniec (2019) conducted a study on the crystal structure of a pyrithione derivative, showcasing the detailed arrangement of atoms and the molecular geometry of imidazole-based compounds. This information is crucial for understanding the reactivity and potential applications of "{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" in various fields (Balewski, Sa̧czewski, & Gdaniec, 2019).

Antimicrobial and Antifungal Activity

Research on imidazole derivatives also extends to their biological applications, particularly their antibacterial and antifungal properties. Anisetti, Reddy (2012) synthesized novel quinolinone derivatives containing imidazole units, which exhibited significant antibacterial and antifungal activities. This suggests the potential of "{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" and related compounds in developing new antimicrobial agents (Anisetti & Reddy, 2012).

Mechanism of Action

The mechanism of action for this compound is not clear as it is a precursor to Ketamine. Ketamine works by inhibiting the production of prostaglandins, endogenous signaling molecules known to cause symptoms like fever, pain, stiffness, and swelling from inflammation .

Safety and Hazards

Ketamine Precursor A is not considered harmful, just a waste of mass and chemical. There is no known research on its toxicity, but it’s unlikely to be active within 10x the dose of ketamine .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-10-4-2-1-3-8(10)6-14-9(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPGTHVDXWGLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CNC2=S)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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